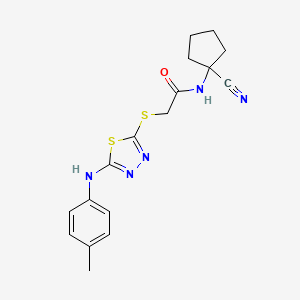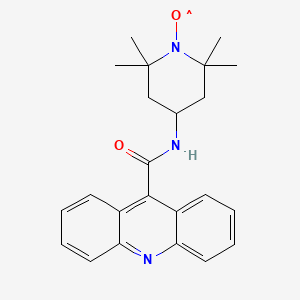
Tempo-9-AC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tempo-9-AC, also known as 4-((9-acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, is a fluorogenic spin trap compound. It is a stable nitroxide radical that has been widely used in various scientific research fields due to its unique properties. This compound is known for its ability to detect reactive oxygen species, making it valuable in studies related to oxidative stress and related biological processes .
Métodos De Preparación
The synthesis of Tempo-9-AC involves multiple steps and specific reaction conditions. One common method includes the reaction of 9-acridinecarboxylic acid with 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Tempo-9-AC undergoes various chemical reactions, primarily involving its nitroxide radical. Some of the key reactions include:
Oxidation: this compound can be oxidized to its corresponding oxoammonium cation, which is a powerful oxidizing agent.
Reduction: The nitroxide radical in this compound can be reduced to its hydroxylamine form.
Substitution: this compound can undergo substitution reactions where the acridine moiety is modified.
Aplicaciones Científicas De Investigación
Tempo-9-AC has a wide range of applications in scientific research:
Chemistry: In organic synthesis, this compound is used as a catalyst for oxidation reactions.
Biology: this compound is employed in the detection of reactive oxygen species (ROS) in biological systems.
Medicine: Research involving this compound includes its use in studying diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Industry: this compound is used in the development of new materials and sensors.
Mecanismo De Acción
The mechanism of action of Tempo-9-AC involves its interaction with reactive oxygen species. The nitroxide radical in this compound reacts with ROS, leading to the formation of a stable adduct. This reaction can be monitored through changes in fluorescence, allowing for the detection and quantification of ROS in various systems . The molecular targets of this compound include hydroxyl radicals, superoxide anions, and other reactive species that contribute to oxidative stress .
Comparación Con Compuestos Similares
Tempo-9-AC is unique due to its fluorogenic properties and stable nitroxide radical. Similar compounds include:
Proxyl fluorescamine: Another fluorogenic spin trap used for detecting ROS.
9-anthracene carboxylic acid: Used in the construction of coordination complexes and photochromic materials.
2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO): A widely used nitroxide radical in organic synthesis and catalysis.
This compound stands out due to its dual functionality as both a spin trap and a fluorogenic probe, making it a versatile tool in scientific research.
Propiedades
Fórmula molecular |
C23H26N3O2 |
|---|---|
Peso molecular |
376.5 g/mol |
InChI |
InChI=1S/C23H26N3O2/c1-22(2)13-15(14-23(3,4)26(22)28)24-21(27)20-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)20/h5-12,15H,13-14H2,1-4H3,(H,24,27) |
Clave InChI |
AKJOEMIPXKHVDT-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1[O])(C)C)NC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B15280790.png)
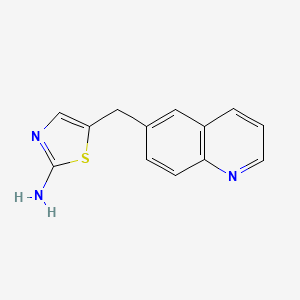
![3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)


![3-[6-(2-Ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280825.png)
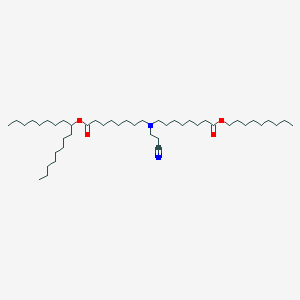
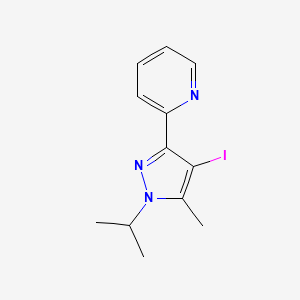
![6-(2,4-Dimethylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280854.png)
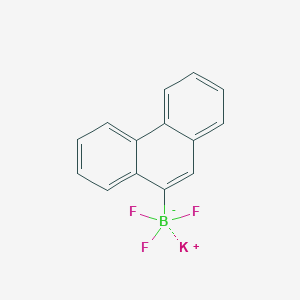
![N-{[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]carbamothioyl}propanamide](/img/structure/B15280866.png)
![6-(5-Bromo-3-pyridinyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280878.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280881.png)
